Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate
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Overview
Description
Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is a fascinating chemical compound that has garnered attention in both academic and industrial spheres. It is a versatile molecule that plays a significant role in various chemical reactions and has applications spanning multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate typically involves a multi-step process. A common route begins with the preparation of 4-(hydrazinecarbonyl)-1,3-oxazole. This intermediate is then reacted with tert-butyl 2-bromoacetate under controlled conditions, often involving a base such as potassium carbonate, to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound is usually optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate undergoes a variety of chemical reactions. These include:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reductive transformations can be achieved with agents such as lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitutions are common, utilizing halides or other reactive species.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Varied, depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate has broad applications:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Serves as a probe to study enzyme activity.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its oxazole ring system is known to bind with active sites of enzymes, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic centers in biological molecules, leading to a variety of biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-{[4-(aminocarbonyl)-1,3-oxazol-5-yl]methoxy}acetate
Tert-butyl 2-{[4-(methylcarbonyl)-1,3-oxazol-5-yl]methoxy}acetate
Uniqueness
Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is unique due to its specific functional groups, which confer distinct reactivity and binding properties. The hydrazinecarbonyl group, in particular, provides a versatile site for further chemical modifications, making it valuable for developing new chemical entities.
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Properties
IUPAC Name |
tert-butyl 2-[[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-8(15)5-17-4-7-9(10(16)14-12)13-6-18-7/h6H,4-5,12H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEVMFGPCGRDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=C(N=CO1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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